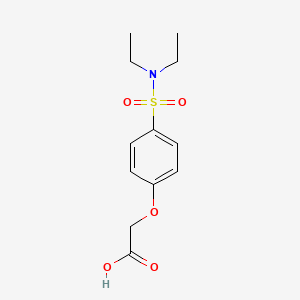

(4-Diethylsulfamoyl-phenoxy)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Diethylsulfamoyl-phenoxy)-acetic acid is an organic compound with a complex structure that includes a phenoxy group and a diethylsulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Diethylsulfamoyl-phenoxy)-acetic acid typically involves the reaction of 4-hydroxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels.

化学反応の分析

Chemical Reactions of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives can undergo various chemical reactions, including esterification, amidation, and coupling reactions.

Esterification

Esterification of phenoxyacetic acids can be achieved using acid catalysts or activating agents like phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) . This method can be applied to synthesize esters of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Amidation

Amidation reactions involve coupling phenoxyacetic acids with amines. This can be facilitated using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Coupling Reactions

Coupling reactions with other functional groups, such as thiazoles or hydrazides, can also be performed to create more complex derivatives .

Biological Activities of Related Compounds

While specific biological data on this compound is not available, related phenoxyacetic acid derivatives have shown promising activities in various biological assays:

-

Anti-mycobacterial Activity : Phenoxy acetic acid analogs have been screened for anti-mycobacterial activity against M. tuberculosis .

-

Antioxidant Activity : Some phenoxyacetic acid derivatives have demonstrated antioxidant effects .

Data Tables

Given the lack of specific data on this compound, the following table illustrates the synthesis yields of related phenoxyacetic acid esters:

| Entry | Phenol | Phenoxy Acetic Acid Ester | Yield (%) |

|---|---|---|---|

| 1 | HO | HO O CH2 C O O H3C | 92 |

| 2 | CH3 HO | CH3 HO O CH2 C O O H3C CH3 | 91 |

| 3 | HO CH3 | HO CH3 O CH2 C O O H3C CH3 | 89 |

| 4 | HO H3C | HO H3C O CH2 C O O H3C H3C | 92 |

| 5 | NO2 HO | NO2 HO O CH2 C O O H3C NO2 | 93 |

| 6 | Cl HO | Cl HO O CH2 C O O H3C Cl | 92 |

Table 1: Synthesis of phenoxy acetic acid esters using PNT/NMM .

科学的研究の応用

The compound (4-Diethylsulfamoyl-phenoxy)-acetic acid is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Chemical Properties and Structure

This compound , characterized by its sulfonamide group, exhibits properties that make it suitable for various applications. The presence of the phenoxy and acetic acid moieties enhances its biological activity, allowing it to interact effectively with biological targets.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl functional groups, including This compound , possess significant antimicrobial properties. A study demonstrated that similar sulfonamide derivatives exhibited antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli . These compounds are crucial in developing new antibiotics, especially in an era of increasing antibiotic resistance.

Antioxidant Properties

The antioxidant potential of this compound has also been explored. In vitro studies have shown that derivatives of sulfonamides can inhibit free radicals, suggesting that This compound may offer protective effects against oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Drug Design and Development

The structural characteristics of This compound make it a candidate for further modifications aimed at enhancing drug-like properties. Computational studies have indicated that derivatives can be optimized for better pharmacokinetics and bioavailability . The design of new analogs could lead to more effective therapeutic agents targeting specific diseases.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .

Case Studies

- Antimicrobial Studies : A series of sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against several pathogens. Compounds similar to This compound demonstrated promising results, indicating their potential as new antimicrobial agents .

- Antioxidant Activity Assessment : The antioxidant capacity of various sulfonamide derivatives was tested using DPPH radical scavenging assays. Results showed significant inhibition rates, suggesting potential therapeutic uses in oxidative stress-related conditions .

作用機序

The mechanism of action of (4-Diethylsulfamoyl-phenoxy)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.

類似化合物との比較

Similar Compounds

- 4-(Diethylsulfamoyl)phenoxyacetic acid

- 4-(Diethylsulfamoyl)phenoxybenzoic acid

- 4-(Diethylsulfamoyl)phenoxyethanol

Uniqueness

(4-Diethylsulfamoyl-phenoxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group and a diethylsulfamoyl group makes it particularly effective in certain applications, such as enzyme inhibition and organic synthesis.

生物活性

(4-Diethylsulfamoyl-phenoxy)-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of phenoxyacetic acids, characterized by a phenolic structure linked to an acetic acid moiety through an ether bond. The presence of a diethylsulfamoyl group enhances its solubility and reactivity, making it a suitable candidate for further medicinal modifications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter release and cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in preclinical models. For instance, it may inhibit the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Studies suggest that it could protect neuronal cells from damage, potentially benefiting conditions like neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives of phenoxyacetic acids have shown antimicrobial activity, which warrants further investigation into this compound's efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Inflammatory Models : A study assessing the anti-inflammatory effects of similar compounds found significant reductions in edema and inflammatory markers in animal models when treated with phenoxyacetic derivatives .

- Neuropharmacological Evaluation : Research involving the administration of phenoxyacetic acids in rodent models indicated alterations in monoamine levels, suggesting potential implications for mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels; decreased edema | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Inhibition of bacterial growth |

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial. Toxicological studies on related compounds indicate potential hepatotoxicity at high doses . Therefore, rigorous testing for adverse effects is necessary before clinical application.

特性

IUPAC Name |

2-[4-(diethylsulfamoyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFQLKIGVZIPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。